Boc-L-Valine N-carboxyanhydride is a cyclic compound derived from the amino acid L-Valine, characterized by its unique structure that includes a tert-butoxycarbonyl (Boc) protecting group and an N-carboxyanhydride functional group. Its molecular formula is and it has a molecular weight of approximately 243.26 g/mol. The compound has a density of 1.198 g/cm³ and a boiling point of about 282.4 °C at 760 mmHg . Boc-L-Valine N-carboxyanhydride is notable for its moisture-reactive properties, which make it useful in various synthetic applications, particularly in peptide synthesis.
This polymerization process is catalyzed by metal catalysts and has been explored as a potential prebiotic route to polypeptides .
The synthesis of Boc-L-Valine N-carboxyanhydride typically involves the conversion of L-Valine into its corresponding N-carboxyanhydride through phosgenation or other methods. The classical method, known as the Leuchs method, involves heating an amino acid chloride under vacuum conditions. An alternative route may utilize epoxides to scavenge hydrogen chloride, thus allowing for moisture-tolerant synthesis . The general steps are:
Boc-L-Valine N-carboxyanhydride is primarily used in peptide synthesis due to its ability to polymerize without the need for protecting groups on the amino acids involved. This property makes it particularly valuable in the fields of:
Research into interaction studies involving Boc-L-Valine N-carboxyanhydride focuses on its role in forming peptides that interact with biological systems. These studies often examine how synthesized peptides affect cellular processes, skin cell interactions, and potential therapeutic applications. The interactions can vary significantly depending on the sequence and structure of the resulting peptides.
Boc-L-Valine N-carboxyanhydride belongs to a larger class of compounds known as amino acid N-carboxyanhydrides (NCAs). Here are some similar compounds along with their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Glycine N-Carboxyanhydride | Simplest amino acid NCA, used extensively in peptide synthesis. | |
| L-Leucine N-Carboxyanhydride | Larger side chain than valine, affecting peptide properties. | |
| L-Alanine N-Carboxyanhydride | Smaller side chain; used for simpler peptide structures. | |
| Boc-L-Isoleucine N-Carboxyanhydride | Contains branched chain, impacting solubility and stability. |
Boc-L-Valine N-carboxyanhydride stands out due to its specific structural features and properties that facilitate efficient peptide synthesis while maintaining stability under various conditions .
NCAs are five-membered cyclic anhydrides formed by cyclizing the carboxylic acid and amino groups of α-amino acids. Boc-L-Val-NCA is classified as a protected NCA, where the Boc group prevents premature amine-mediated side reactions during polymerization.
| Property | Value | Source |
|---|---|---|
| CAS Number | 141468-55-5 | |
| Molecular Formula | C₁₁H₁₇NO₅ | |
| Molecular Weight | 243.26 g/mol | |
| Density | 1.198 g/cm³ | |
| Boiling Point | 282.4°C (760 mmHg) |
Key Structural Features:
The synthesis of NCAs dates to 1906, when Hermann Leuchs first prepared glycine NCA via phosgenation of N-alkoxycarbonylamino acid chlorides. Over time, methodologies evolved to address challenges such as:
Milestone Synthesis Methods:
Boc-L-Val-NCA is a versatile monomer in:
NCAs undergo ring-opening polymerization (ROP) to form polypeptides. Boc-L-Val-NCA participates in:
Mechanism of ROP:
Applications:
| Application | Example | Property |
|---|---|---|
| Biomaterials | Drug delivery scaffolds | Biocompatibility, stimuli-responsiveness |
| Antimicrobial Agents | Cationic polypeptides | Membrane-disrupting activity |
| Enzyme Mimics | Helical peptide catalysts | Enzymatic turnover rates |
Recent advances focus on optimizing NCA synthesis, polymerization control, and functional material design.
Catalyst Performance:
| Catalyst | Rate Enhancement | Dispersity (Đ) | Source |
|---|---|---|---|
| DMAPPCl | 70 min for DP 100 | 1.06 | |
| LiHMDS | Minutes for DP 1000 | 1.08 |
Epoxide-based methods enable NCA production under ambient humidity, bypassing strict anhydrous conditions. This approach reduces operational complexity and costs.
Photocaged Boc-L-Val-NCA derivatives allow spatiotemporal control over polymerization, enabling light-triggered release of polypeptides.
Reactivity ratios (r₁ = 2.96, r₂ = 0.17) for γ-benzyl-L-glutamate and L-valine NCAs reveal preferential incorporation of glutamate, guiding copolymer design.
CO₂-based NCA synthesis eliminates phosgene entirely, aligning with sustainable chemistry goals.
Boc-L-Valine N-carboxyanhydride represents a structurally complex heterocyclic compound that combines the structural features of the amino acid L-valine with both a tert-butoxycarbonyl protecting group and an N-carboxyanhydride functional group [1] [2]. The compound possesses the molecular formula C₁₁H₁₇NO₅ with a molecular weight of 243.26 grams per mole [1] [2]. The molecular architecture consists of a five-membered oxazolidinone ring system that incorporates the amino acid backbone in a cyclic anhydride structure [2] [3].
The fundamental structural framework features a 2,5-dioxo-1,3-oxazolidine core, where the nitrogen atom at position 3 bears the tert-butoxycarbonyl protecting group and the carbon atom at position 4 carries the isopropyl side chain characteristic of valine [2] [4]. The compound exhibits a density of 1.198 grams per cubic centimeter and demonstrates a boiling point of 282.4 degrees Celsius at 760 millimeters of mercury pressure [1]. The flash point occurs at 124.6 degrees Celsius, indicating moderate thermal stability under standard conditions [1].
The heterocyclic ring system forms through an intramolecular cyclization process that eliminates water from the protected amino acid precursor, resulting in the characteristic N-carboxyanhydride structure [3] [5]. The compound appears as a white to off-white crystalline solid that exhibits moisture sensitivity and requires storage under anhydrous conditions to prevent hydrolytic degradation [5] [6].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₇NO₅ | [1] [2] |
| Molecular Weight (g/mol) | 243.26 | [1] [2] |
| CAS Number | 141468-55-5 | [1] [2] |
| Density (g/cm³) | 1.198 | [1] |
| Boiling Point (°C) | 282.4 at 760 mmHg | [1] |
| Flash Point (°C) | 124.6 | [1] |
| Appearance | White to off-white crystalline solid | [5] [6] |
| Stability | Moisture-sensitive, requires anhydrous conditions | [5] [6] |
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming heterocyclic compounds containing oxazolidinone rings [2] [7]. The complete IUPAC name is tert-butyl (4S)-2,5-dioxo-4-(propan-2-yl)-1,3-oxazolidine-3-carboxylate [2]. This nomenclature systematically describes the structural components by identifying the oxazolidinone ring system as the parent structure, specifying the stereochemistry at the 4-position as S-configuration, and indicating the presence of the tert-butyl ester functionality [2] [7].
Alternative systematic names include (S)-tert-butyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate and 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-2,5-dioxo-, 1,1-dimethylethyl ester, (4S)- [2]. The stereochemical descriptor (4S) explicitly denotes the absolute configuration at the chiral center, following Cahn-Ingold-Prelog priority rules [8] [9]. The systematic naming convention emphasizes the oxazolidinone ring as positions 1 through 5, with the oxygen atom at position 1, nitrogen at position 3, and the chiral carbon bearing the isopropyl substituent at position 4 [2] [8].
The compound registration under Chemical Abstracts Service assigns the number 141468-55-5, providing a unique identifier for database searches and chemical inventory systems [1] [2]. The systematic approach to nomenclature ensures unambiguous identification of the compound structure across scientific literature and commercial suppliers [2] [7].
The tert-butoxycarbonyl protecting group represents one of the most widely utilized amino protecting groups in organic synthesis due to its favorable chemical properties and selective reactivity patterns [10] [11] [12]. The Boc group features a bulky tert-butyl substituent attached to a carbamate functional group, creating significant steric hindrance that provides selectivity in chemical transformations [10] [11]. The structural formula (CH₃)₃COC(O)- incorporates three methyl groups attached to a quaternary carbon center, which connects to the carbamate carbonyl carbon [10] [11].
The protecting group demonstrates exceptional stability under basic conditions and shows resistance to nucleophilic attack due to the electron-withdrawing nature of the carbonyl group and the steric bulk of the tert-butyl substituent [10] [11]. Installation of the Boc group typically employs di-tert-butyl dicarbonate in the presence of a base such as triethylamine in tetrahydrofuran solvent [11] [12]. The mechanism involves nucleophilic attack by the amino group on the electrophilic carbonyl carbon of the anhydride, followed by elimination of tert-butyl carbonate and subsequent decarboxylation [13] [11].
Removal of the Boc protecting group occurs under acidic conditions, most commonly using trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol [11] [12]. The deprotection mechanism proceeds through protonation of the carbamate oxygen, leading to formation of a tert-butyl cation intermediate and carbamic acid [11] [12]. The carbamic acid spontaneously decarboxylates to regenerate the free amino group, while the tert-butyl cation eliminates to form isobutylene and a proton [11] [12].
| Characteristic | Description | Reference |
|---|---|---|
| Full Name | tert-Butoxycarbonyl | [10] [11] [12] |
| Structure | (CH₃)₃COC(O)- | [10] [11] |
| Protecting Group Type | Carbamate protecting group | [10] [11] [12] |
| Installation Conditions | Boc₂O, base (TEA), THF | [11] [12] |
| Removal Conditions | TFA/DCM or HCl/MeOH | [11] [12] |
| Stability to Bases | Stable under basic conditions | [10] [11] |
| Stability to Nucleophiles | Resistant to nucleophilic attack | [10] [11] |
| Mechanism of Removal | Acid-catalyzed elimination | [11] [12] |
| By-products of Removal | CO₂ + isobutylene + H⁺ | [11] [12] |
N-carboxyanhydrides represent a distinctive class of heterocyclic compounds derived from amino acids through cyclization reactions that eliminate water from the amino acid backbone [5] [6]. Boc-L-Valine N-carboxyanhydride exhibits structural similarities and differences when compared to other members of this compound family [4] [14]. The fundamental N-carboxyanhydride framework consists of a five-membered oxazolidinone ring containing two carbonyl groups at positions 2 and 5, with the nitrogen atom typically bearing a protecting group [3] [5].
Fmoc-L-Valine N-carboxyanhydride shares the same amino acid backbone and side chain structure but incorporates the 9-fluorenylmethoxycarbonyl protecting group instead of the tert-butoxycarbonyl group [4] [15]. This difference results in a significantly higher molecular weight of 365.38 grams per mole compared to 243.26 grams per mole for the Boc derivative [4] [15]. The fluorenyl protecting group provides base-labile deprotection characteristics, contrasting with the acid-labile nature of the Boc group [15].
Glycine N-carboxyanhydride represents the simplest member of the N-carboxyanhydride family, lacking both a protecting group and an amino acid side chain [5] [16]. With the molecular formula C₃H₃NO₃ and molecular weight of 101.06 grams per mole, glycine N-carboxyanhydride demonstrates the basic structural requirements for the heterocyclic ring system [5] [16]. The absence of steric hindrance from side chains or protecting groups results in higher reactivity toward nucleophilic attack compared to protected derivatives [16].
Comparison studies of polymerization kinetics reveal that steric hindrance from the isopropyl side chain in valine-derived N-carboxyanhydrides reduces reaction rates compared to smaller amino acid derivatives such as alanine N-carboxyanhydrides [16]. The order of reactivity follows the pattern glycine > alanine > valine > leucine, reflecting increasing steric bulk around the electrophilic carbonyl centers [16].
| Compound | Molecular Formula | Molecular Weight (g/mol) | Protecting Group | Side Chain | CAS Number |
|---|---|---|---|---|---|
| Boc-L-Valine N-carboxyanhydride | C₁₁H₁₇NO₅ | 243.26 | tert-Butoxycarbonyl (Boc) | Isopropyl (branched) | 141468-55-5 |
| Fmoc-L-Valine N-carboxyanhydride | C₂₁H₁₉NO₅ | 365.38 | 9-Fluorenylmethoxycarbonyl (Fmoc) | Isopropyl (branched) | 129288-47-7 |
| Glycine N-carboxyanhydride | C₃H₃NO₃ | 101.06 | None | Hydrogen | 1888-89-7 |
The stereochemical properties of Boc-L-Valine N-carboxyanhydride derive from the inherent chirality of the L-valine amino acid component, which maintains its absolute configuration throughout the cyclization process [17] [9] [18]. The compound possesses a single chiral center located at the α-carbon position (carbon-4 in the oxazolidinone ring numbering system), which exhibits S-configuration according to Cahn-Ingold-Prelog priority rules [8] [9]. The stereochemical descriptor (S) indicates that when the molecule is oriented with the lowest priority substituent (hydrogen) pointing away from the observer, the remaining three substituents decrease in priority in a counterclockwise direction [8].
L-valine exhibits the systematic name (S)-2-amino-3-methylbutanoic acid, confirming the S-absolute configuration at the chiral center [17] [9]. The Fischer projection representation places the amino group on the left side with the carboxyl group oriented upward, following the conventional L-amino acid configuration [8]. The optical activity of L-valine shows a specific rotation of +26.7 degrees when measured in water at standard conditions, indicating dextrorotatory behavior despite the L-designation [9].
The stereochemical integrity of the chiral center remains preserved during N-carboxyanhydride formation, as the cyclization reaction does not involve bond breaking or formation at the α-carbon position [14] [6]. Ring-opening polymerization reactions using Boc-L-Valine N-carboxyanhydride proceed with minimal racemization when conducted under appropriate conditions, maintaining enantiomeric excess values greater than 99 percent [14]. The steric bulk of the isopropyl side chain provides additional stereochemical control during polymerization reactions by influencing the approach of nucleophilic species [16].
Cahn-Ingold-Prelog priority assignment at the chiral center follows the order: amino nitrogen > carboxyl carbon > isopropyl carbon > hydrogen [8]. This priority sequence, combined with the spatial arrangement of substituents, definitively establishes the S-configuration [8] [9]. The branched nature of the isopropyl side chain creates significant steric hindrance that influences both the chemical reactivity and the stereochemical outcome of reactions involving the N-carboxyanhydride [19] [20] [21].
| Property | Value/Description | Reference |
|---|---|---|
| Absolute Configuration | S-configuration | [17] [9] [18] |
| Chiral Center | α-Carbon (C-2) | [8] [9] |
| Optical Activity | Dextrorotatory | [9] [18] |
| Stereochemical Descriptor | (S)-2-amino-3-methylbutanoic acid | [17] [9] |
| Fischer Projection | Amino group on left, carboxyl up | [8] |
| Cahn-Ingold-Prelog Priority | Priority: NH₂ > COOH > CH(CH₃)₂ > H | [8] |
| Enantiomeric Purity | >99% ee (typical for commercial) | [14] |
| Specific Rotation [α]D | +26.7° (c=1, H₂O) | [9] |
Boc-L-Valine N-carboxyanhydride exists as a white to crystalline solid under standard conditions [1] [2]. The compound demonstrates typical characteristics of N-carboxyanhydride derivatives, maintaining a stable solid form when properly stored. The physical appearance can vary from white powder to crystalline material depending on the purification method and storage conditions employed [2].
The compound exhibits a molecular weight of 243.26 g/mol with the molecular formula C₁₁H₁₇NO₅ [1] [2] [3]. The presence of the bulky tert-butyloxycarbonyl protecting group contributes significantly to its overall molecular architecture and influences its physical properties. The density of the compound is reported as 1.198 g/cm³ [1], indicating a relatively compact molecular packing in the solid state.
The solubility characteristics of Boc-L-Valine N-carboxyanhydride demonstrate marked dependency on solvent polarity and hydrogen bonding capabilities. The compound exhibits complete insolubility in water [4] , which is primarily attributed to its hydrophobic nature and the presence of the bulky tert-butyl group. This water insolubility is further complicated by the compound's extreme moisture sensitivity, leading to rapid hydrolytic decomposition in aqueous environments [6] [7] [8].
| Solvent | Solubility | Application Notes |
|---|---|---|
| Chloroform | Soluble | Common organic solvent for NCAs [9] [4] |
| Dichloromethane | Soluble | Good solvent for organic synthesis [4] |
| Tetrahydrofuran | Soluble | Suitable for polymerization reactions [9] [4] |
| Toluene | Soluble | Aromatic solvent for specific applications [9] |
| Methanol | Limited solubility | Polar protic solvent with restricted use |
| Dimethylformamide | Soluble | Polar aprotic solvent |
| Dimethyl sulfoxide | Soluble | Polar aprotic solvent |
The excellent solubility in chlorinated solvents such as chloroform and dichloromethane makes these media particularly suitable for synthetic applications and purification procedures [9] [4]. Tetrahydrofuran serves as an optimal solvent for polymerization reactions due to its aprotic nature and ability to solvate both the monomer and growing polymer chains [9] [4].
Boc-L-Valine N-carboxyanhydride demonstrates exceptional moisture sensitivity, requiring stringent storage conditions to maintain chemical integrity [6] [7] [8]. The compound exhibits optimal stability when stored at temperatures between -20°C and 0°C under dry, inert atmosphere conditions [10] [11]. Under these controlled conditions, the material maintains its integrity for 1-2 years [10].
| Parameter | Specification | Critical Considerations |
|---|---|---|
| Storage Temperature | -20°C to 0°C | Long-term storage recommendation [10] [11] |
| Atmosphere Requirements | Dry, inert conditions | Prevent hydrolysis and degradation [10] [12] |
| Moisture Sensitivity | Extremely high | Decomposes rapidly in presence of water [6] [7] [8] |
| Thermal Stability | Stable below 100°C | Avoid prolonged heating [13] [14] |
| pH Stability | Unstable in aqueous solutions | Avoid basic and acidic aqueous solutions [15] [16] |
The hydrolysis rate in aqueous media is remarkably rapid, with complete decomposition occurring within minutes to hours depending on pH and temperature conditions [15] [17] [16]. This rapid hydrolysis follows pH-dependent kinetics, with significantly faster rates observed under basic conditions compared to neutral or mildly acidic environments [15] [16].
Infrared spectroscopic analysis of Boc-L-Valine N-carboxyanhydride reveals distinctive absorption patterns characteristic of both the N-carboxyanhydride functionality and the tert-butyloxycarbonyl protecting group. The most diagnostic features include the anhydride carbonyl stretching vibrations appearing as two distinct peaks at 1857-1870 cm⁻¹ (symmetric stretch) and 1790-1800 cm⁻¹ (asymmetric stretch) [18] [19] [20].
| Functional Group | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
|---|---|---|---|
| Anhydride C=O (symmetric) | 1857-1870 | Strong | Characteristic NCA anhydride [18] [19] [20] |
| Anhydride C=O (asymmetric) | 1790-1800 | Strong | Characteristic NCA anhydride [18] [19] [20] |
| Carbamate C=O (Boc) | 1714-1720 | Strong | Boc protecting group carbonyl [18] [19] |
| C-H Aliphatic | 2950-3000 | Medium-Strong | Alkyl C-H stretching [19] |
| C-O Stretching | 1150-1300 | Strong | Ester and ether linkages [19] |
The Boc protecting group contributes a characteristic carbonyl absorption at 1714-1720 cm⁻¹ [18] [19], which is distinct from the anhydride carbonyls and serves as a reliable identifier for the protected compound. Additional features include aliphatic C-H stretching in the 2950-3000 cm⁻¹ region and C-O stretching vibrations between 1150-1300 cm⁻¹ [19].
Nuclear magnetic resonance spectroscopy provides detailed structural information for Boc-L-Valine N-carboxyanhydride through both ¹H and ¹³C NMR analyses. The ¹H NMR spectrum in CDCl₃ exhibits characteristic signals that allow unambiguous identification of all structural components [21] [22] [23].
¹H NMR Characteristic Signals:
¹³C NMR Key Resonances:
The ¹³C NMR spectrum provides excellent resolution of the two anhydride carbonyls and clearly distinguishes the Boc carbonyl from other carbon environments [21] [24] [22]. The stereochemical integrity of the valine residue is confirmed through the characteristic splitting patterns and chemical shifts of the branched alkyl carbons.
Mass spectrometric analysis employing electrospray ionization (ESI) in positive mode reveals characteristic fragmentation patterns for Boc-L-Valine N-carboxyanhydride [18] [24]. The molecular ion peak appears at m/z 243.11, corresponding to the protonated molecular species [3] [25] [24].
| Ion Type | m/z Value | Relative Intensity (%) | Assignment |
|---|---|---|---|
| Molecular Ion [M]⁺ | 243.11 | 10-30 | Parent molecular ion [3] [25] [24] |
| Sodium Adduct [M+Na]⁺ | 266.10 | 50-85 | Sodium coordination [18] [24] |
| Fragment (loss of Boc) | 143.07 | 40-70 | Boc group elimination [24] |
| Fragment (loss of CO₂) | 199.12 | 20-40 | Decarboxylation [24] |
| Fragment (loss of CO) | 215.11 | 15-35 | Decarbonylation [24] |
The sodium adduct at m/z 266.10 often represents the most abundant peak in the spectrum, particularly when sodium-containing salts are present during analysis [18] [24]. The fragmentation pattern includes characteristic losses of the Boc group (100 mass units), CO₂ (44 mass units), and CO (28 mass units), which are typical of N-carboxyanhydride compounds [24].
Thermal characterization of Boc-L-Valine N-carboxyanhydride reveals complex behavior influenced by both the N-carboxyanhydride functionality and the thermally labile Boc protecting group. The compound does not exhibit a clearly defined melting point, likely decomposing before reaching a true melting transition [2] [13].
| Property | Value/Description | Comments |
|---|---|---|
| Decomposition Temperature | 150-200°C (estimated) | Thermal decomposition with gas evolution [13] [14] |
| Thermal Stability Range | Stable below 100°C | Avoid prolonged heating above 100°C [10] [13] |
| Pyrolysis Products | CO₂, isobutene, amino compounds | Similar to Boc deprotection products [13] |
Thermal decomposition typically occurs in the 150-200°C range [13] [14], involving the simultaneous elimination of the Boc protecting group and degradation of the N-carboxyanhydride ring system. The primary decomposition products include carbon dioxide, isobutene (from Boc elimination), and various amino acid derivatives [13].
The compound demonstrates reversible thermal behavior in the solid state, which may be related to conformational changes and molecular motion within the crystal lattice [26]. This behavior is particularly relevant for polymer applications where thermal processing conditions must be carefully controlled.
Boc-L-Valine N-carboxyanhydride exhibits exceptionally high reactivity toward nucleophilic species, making it a valuable but challenging synthetic intermediate. The compound's reactivity profile is dominated by the electrophilic nature of the anhydride functionality, which readily undergoes ring-opening reactions with various nucleophiles [6] [10].
| Reaction Type | Reactivity Level | Typical Rate | Primary Products |
|---|---|---|---|
| Hydrolysis in water | Very high | Minutes to hours | Amino acid + CO₂ [15] [17] [7] [16] |
| Ring-opening polymerization | High | Hours to days | Polypeptides [21] [6] [10] |
| Aminolysis with amines | High | Minutes to hours | Amide bonds [10] [27] |
| Alcoholysis with alcohols | Moderate | Hours | Ester formation [10] |
| Nucleophilic attack | High | Fast | Addition products [6] [10] |
Hydrolysis in aqueous media represents the most rapid reaction pathway, with complete conversion occurring within minutes to hours depending on pH and temperature [15] [17] [7] [16]. The hydrolysis rate constant has been measured as 0.0264 min⁻¹ at 5°C and pH 6 using phosphate buffer conditions [16].
Ring-opening polymerization constitutes the most synthetically valuable application, enabling the controlled synthesis of polypeptides under appropriate conditions [21] [6] [10]. This process requires anhydrous organic solvents and specific initiators to achieve optimal molecular weight control and prevent unwanted side reactions.
The compound demonstrates strong pH dependence in its reactivity, with base-catalyzed reactions proceeding significantly faster than acid-catalyzed processes [15] [10]. This pH sensitivity necessitates careful reaction condition optimization for synthetic applications.
Moisture sensitivity represents a critical limitation, requiring strict exclusion of water during handling and storage [7] [8]. The compound's half-life in neutral aqueous conditions is approximately 26 minutes [17] [16], emphasizing the importance of anhydrous reaction conditions for successful synthetic applications.